molecular formula C23H17ClN4O6 B11534631 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate

4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate

Cat. No.: B11534631
M. Wt: 480.9 g/mol
InChI Key: OYGQIRXPKDEZOH-LGJNPRDNSA-N
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Description

4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a formamido group, an acetamido group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multiple steps:

    Formation of the Chlorophenyl Formamido Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with formamide under acidic conditions to form 4-chlorophenyl formamide.

    Acetamido Group Introduction: The intermediate is then reacted with acetic anhydride to introduce the acetamido group, forming 2-[(4-chlorophenyl)formamido]acetamide.

    Iminomethylation: The acetamido intermediate undergoes iminomethylation using formaldehyde and an amine catalyst to form the iminomethyl derivative.

    Esterification: Finally, the iminomethyl derivative is esterified with 4-nitrobenzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in ethanol.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the nitro group suggests potential use in bioreductive activation studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. The combination of functional groups may allow it to interact with multiple biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group could undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-({2-[(4-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.

    4-[(E)-({2-[(4-Methylphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate may confer unique electronic properties compared to its analogs. This could affect its reactivity and interactions with biological targets, making it a distinct compound of interest in various research fields.

Properties

Molecular Formula

C23H17ClN4O6

Molecular Weight

480.9 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H17ClN4O6/c24-18-7-3-16(4-8-18)22(30)25-14-21(29)27-26-13-15-1-11-20(12-2-15)34-23(31)17-5-9-19(10-6-17)28(32)33/h1-13H,14H2,(H,25,30)(H,27,29)/b26-13+

InChI Key

OYGQIRXPKDEZOH-LGJNPRDNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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